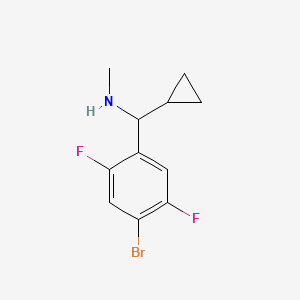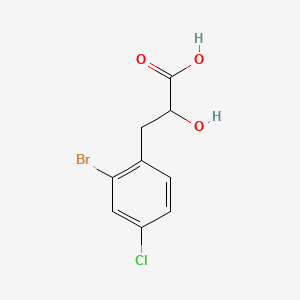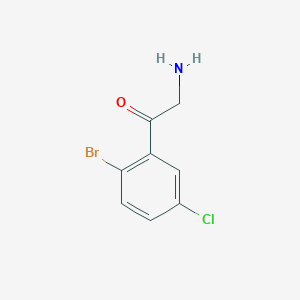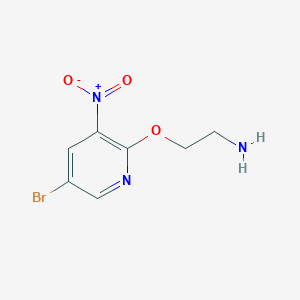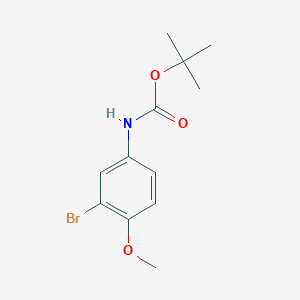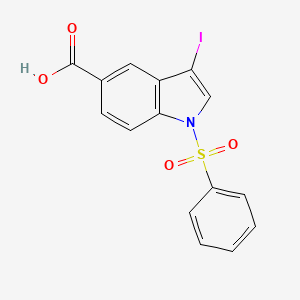![molecular formula C16H34ClN B13537576 [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride](/img/structure/B13537576.png)
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is a synthetic organic compound with the molecular formula C16H34ClN. This compound is characterized by a cyclopentane ring substituted with an aminomethyl group and an ethyloctyl chain, and it is commonly used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated cyclopentane derivative.
Attachment of the Ethyloctyl Chain: The ethyloctyl chain is attached through an alkylation reaction, where an alkyl halide reacts with the cyclopentane derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various receptors and enzymes, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminocyclopentanemethylamine: A structurally similar compound with a cyclopentane ring and an aminomethyl group.
2-Aminoethyl methacrylate hydrochloride: Another compound with an aminomethyl group and a methacrylate moiety.
Uniqueness
[2-(Aminomethyl)-4-ethyloctyl]cyclopentanehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentane ring, aminomethyl group, and ethyloctyl chain makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C16H34ClN |
|---|---|
Peso molecular |
275.9 g/mol |
Nombre IUPAC |
2-(cyclopentylmethyl)-4-ethyloctan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H33N.ClH/c1-3-5-8-14(4-2)11-16(13-17)12-15-9-6-7-10-15;/h14-16H,3-13,17H2,1-2H3;1H |
Clave InChI |
JBOMVLCHWGRBPL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC(CC1CCCC1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


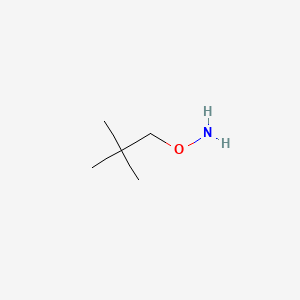

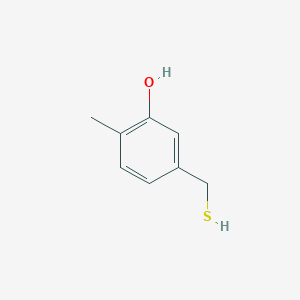
![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

